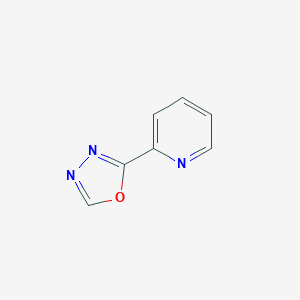

2-(1,3,4-Oxadiazol-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALSWZGKGWLKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296429 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13428-22-3 | |

| Record name | NSC109300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Convergence of Two Privileged Heterocycles

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(1,3,4-Oxadiazol-2-yl)pyridine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. By integrating fundamental chemical properties with practical applications and methodologies, this document serves as an essential resource for professionals working with this versatile molecular scaffold.

The molecule this compound, with CAS Registry Number 13428-22-3, represents a fascinating conjunction of two "privileged" heterocyclic scaffolds: pyridine and 1,3,4-oxadiazole.[1] The pyridine ring is a cornerstone of numerous pharmaceuticals and natural products, prized for its aromaticity, hydrogen bonding capability, and ability to act as a ligand.[2] The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability, favorable pharmacokinetic profile, and its role as a bioisostere for ester and amide functionalities.[3][4]

The fusion of these two rings into a single molecule creates a planar, rigid structure with a unique distribution of electron density and hydrogen bond acceptors. These features make this compound and its derivatives prime candidates for interacting with biological targets and for the development of novel functional materials. This guide will delve into the core chemical properties, synthesis, reactivity, and applications that define its scientific importance.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule begins with its fundamental properties. These characteristics are crucial for its handling, characterization, and application in experimental settings.

Physicochemical Data

The key computed and physical properties of this compound are summarized below. This data is essential for tasks ranging from calculating molar equivalents in a reaction to predicting solubility and membrane permeability.

| Property | Value | Reference |

| IUPAC Name | 2-(pyridin-2-yl)-1,3,4-oxadiazole | [1] |

| Molecular Formula | C₇H₅N₃O | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| CAS Number | 13428-22-3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| LogP (Computed) | 0.3 | [5] |

| Polar Surface Area | 51.8 Ų | [1] |

Spectroscopic Signature

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. The expected data below is compiled from analyses of structurally similar compounds and serves as a benchmark for experimental verification.[6][7][8]

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | δ ~8.8 ppm (doublet, 1H, Pyridine H-6), δ ~8.5 ppm (singlet, 1H, Oxadiazole H-5), δ ~8.1 ppm (triplet of doublets, 1H, Pyridine H-4), δ ~7.9 ppm (doublet, 1H, Pyridine H-3), δ ~7.5 ppm (triplet, 1H, Pyridine H-5) |

| ¹³C NMR | δ ~165 ppm (Oxadiazole C-2), δ ~162 ppm (Oxadiazole C-5), δ ~150 ppm (Pyridine C-6), δ ~147 ppm (Pyridine C-2), δ ~137 ppm (Pyridine C-4), δ ~126 ppm (Pyridine C-5), δ ~123 ppm (Pyridine C-3) |

| FT-IR (cm⁻¹) | ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1580 (Ar C=C stretch), ~1250 (C-O-C stretch) |

| Mass Spec (ESI-MS) | m/z: 148.05 [M+H]⁺ |

Synthesis and Purification

The construction of the 1,3,4-oxadiazole ring is a well-established transformation in organic chemistry. The most common and efficient pathway involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[4][7] For this compound, the synthesis typically starts from readily available pyridine-2-carboxylic acid derivatives.

Synthetic Workflow

The logical and field-proven approach begins with the conversion of pyridine-2-carboxylic acid to its corresponding hydrazide, picolinohydrazide. This intermediate is then reacted with an orthoester, such as triethyl orthoformate, which serves as the source for the final carbon atom of the oxadiazole ring, followed by acid-catalyzed cyclization.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Expertise-Driven Rationale: This protocol employs phosphorus oxychloride (POCl₃) as a powerful dehydrating agent, a standard and effective method for cyclizing diacylhydrazine precursors to form the stable 1,3,4-oxadiazole ring.[4][9] The choice of refluxing conditions ensures the reaction proceeds to completion.

-

Preparation of Picolinohydrazide (Isoniazid analog):

-

To a solution of methyl picolinate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield picolinohydrazide as a white solid.

-

-

Cyclization to form this compound:

-

In a round-bottom flask, combine picolinohydrazide (1.0 eq) and triethyl orthoformate (3.0 eq).

-

Heat the mixture to reflux for 8-12 hours. The excess orthoester also serves as the solvent.

-

Monitor the reaction by TLC until the starting hydrazide is consumed.

-

Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to yield the pure product.

-

Chemical Reactivity and Coordination Chemistry

The reactivity of this compound is governed by the electronic properties of its constituent rings.

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom is basic (pKa of pyridine is ~5.2) and readily participates in protonation, alkylation, and, most importantly, coordination to metal centers.

-

Oxadiazole Ring: This ring is electron-deficient and generally stable to many reaction conditions. The two nitrogen atoms within the ring are weakly basic and can also act as coordination sites.

-

Bidentate Ligation: The key feature driving its use in materials science is its ability to act as a bidentate 'N,N' chelating ligand. It coordinates to a metal center through the pyridine nitrogen and the adjacent nitrogen atom (N3) of the oxadiazole ring, forming a stable five-membered chelate ring. This predictable coordination mode is fundamental to constructing well-defined metal-organic frameworks (MOFs) and coordination polymers.

Caption: Bidentate coordination of the ligand to a metal center.

Applications in Drug Development and Beyond

The 2-(pyridin-2-yl)-1,3,4-oxadiazole scaffold is a recurring motif in modern medicinal chemistry due to its broad spectrum of biological activities. Its rigid structure allows it to present key pharmacophoric features in a well-defined spatial orientation, enhancing binding affinity to target proteins.

Antimicrobial and Anticancer Potential

-

Antibacterial and Antifungal Activity: Numerous studies have demonstrated that incorporating the pyridine-oxadiazole core into larger molecules results in significant antimicrobial properties.[2][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][11] The mechanism often involves the inhibition of essential microbial enzymes.

-

Anticancer Activity: Derivatives of this scaffold have been investigated as potent anticancer agents.[2][12] For instance, quinoline-oxadiazole hybrids have shown promising cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), sometimes exceeding the potency of reference drugs like erlotinib.[12] The proposed mechanisms include the inhibition of protein kinases like EGFR-tyrosine kinase.[12]

-

Anti-tubercular Activity: The structural similarity of the core to parts of isoniazid, a frontline anti-tubercular drug, has prompted extensive research. Several derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[13][14]

Materials Science

Beyond medicine, the strong ligating properties of this compound make it a valuable building block in supramolecular chemistry and materials science. Its use in conjugated polymers and coordination complexes can lead to materials with interesting photoluminescent, electronic, or catalytic properties, with applications in technologies like organic light-emitting diodes (OLEDs).[7]

Conclusion

This compound is more than a simple heterocyclic compound; it is a highly versatile and powerful scaffold. Its synthesis is straightforward, and its physicochemical properties make it an attractive starting point for chemical modification. The combination of the pyridine ring's coordinating ability and the oxadiazole's favorable biological profile ensures its continued relevance. For researchers in drug discovery, it offers a proven template for developing novel antimicrobial and anticancer agents. For materials scientists, it provides a reliable bidentate ligand for constructing functional coordination complexes. A deep understanding of its core chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in these exciting fields.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Kudelko, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Retrieved from [Link]

-

Reddy, C. S., et al. (2014). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6‐di(1,3,4‐oxadiazol‐2‐yl)pyridine derivatives. Retrieved from [Link]

-

Plewa, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]

-

Ramesh, D., et al. (2024). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. Retrieved from [Link]

-

Jasiak, K., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Retrieved from [Link]

-

Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1,3,4-Oxadiazol-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-3-yl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Gontarczyk, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Retrieved from [Link]

-

Patil, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. ResearchGate. Retrieved from [Link]

-

Kumar, D. A., et al. (2016). Synthesis, characterization and evaluation of antibacterial & anti-fungal activity of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. ResearchGate. Retrieved from [Link]

-

Ghorab, M. M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. Retrieved from [Link]

-

Szeliga, J., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and In-silico Identification of New Bioactive 1,3,4-oxadiazole Tagged 2,3-dihydroimidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

Sources

- 1. This compound | C7H5N3O | CID 268847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(1,3,4-Oxadiazol-2-yl)pyridine | C7H5N3O | CID 775636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 11. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and In-silico Identification of New Bioactive 1,3,4-oxadiazole Tagged 2,3-dihydroimidazo[1,2-a]pyridine Deriv… [ouci.dntb.gov.ua]

2-(1,3,4-Oxadiazol-2-yl)pyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2-(1,3,4-Oxadiazol-2-yl)pyridine

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties, while the pyridine ring provides a key site for hydrogen bonding and coordination chemistry.[1][2][3] Consequently, derivatives of this scaffold have been extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4]

This technical guide provides a comprehensive overview of the core physical, chemical, and structural properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics for synthesis, characterization, and application. The narrative emphasizes not only the data but also the causality behind experimental choices and the importance of each property in a research context.

Molecular and Structural Properties

The foundational identity of a chemical compound is established by its structure and fundamental descriptors. These identifiers are critical for database searches, regulatory submissions, and unambiguous scientific communication.

1.1. Chemical Identity The compound is systematically named 2-(pyridin-2-yl)-1,3,4-oxadiazole.[5] Its identity is uniquely captured by the following standard identifiers:

| Identifier | Value | Source |

| Molecular Formula | C₇H₅N₃O | PubChem[5] |

| CAS Number | 13428-22-3 | PubChem[5] |

| IUPAC Name | 2-pyridin-2-yl-1,3,4-oxadiazole | PubChem[5] |

| SMILES | C1=CC=NC(=C1)C2=NN=CO2 | PubChem[5] |

| InChIKey | VALSWZGKGWLKDT-UHFFFAOYSA-N | PubChem[5] |

1.2. Structural Representation The molecule consists of a pyridine ring attached at its 2-position to the 2-position of a 1,3,4-oxadiazole ring. This linkage creates a relatively planar and rigid structure, which is a key feature influencing its interaction with biological targets and its crystal packing.

Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in various environments, directly impacting its suitability for specific applications, from solubility in reaction solvents to absorption and distribution in biological systems.

2.1. Computed Physical Properties While extensive experimental data for the unsubstituted parent compound is not consolidated in a single source, computational models provide reliable estimates that are invaluable for initial screening and experimental design. The following properties have been computed and are available in public databases.[5]

| Property | Value | Significance in Research & Development |

| Molecular Weight | 147.13 g/mol | Fundamental for stoichiometric calculations in synthesis. |

| XLogP3 | 0.1 | Predicts lipophilicity; a low value suggests moderate water solubility, relevant for drug formulation. |

| Hydrogen Bond Donors | 0 | The absence of donor groups influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds, impacting solubility and biological target affinity. |

| Rotatable Bond Count | 1 | Indicates low conformational flexibility, which can be advantageous for binding specificity. |

| Polar Surface Area | 51.8 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

2.2. Experimental Physical Properties (Context from Analogues) Experimental data from closely related analogues provide crucial context for estimating the properties of the parent compound.

-

Melting Point (mp): Aryl-substituted 1,3,4-oxadiazoles are typically crystalline solids with high melting points, reflecting their planar structure and potential for strong intermolecular π–π stacking interactions.[2] For example, 2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridine has a melting point of 220–222 °C[6], and 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol melts at 270-275 °C.[7] It is therefore expected that this compound is a white to off-white crystalline solid at room temperature with a relatively high melting point.

-

Solubility: The presence of aryl substituents on the 1,3,4-oxadiazole ring generally decreases water solubility.[2] However, the pyridine nitrogen atom can be protonated, which would increase solubility in acidic aqueous solutions. The compound is expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic and Crystallographic Analysis

Spectroscopic and crystallographic data provide definitive proof of a molecule's structure and purity. The following sections describe the expected spectral characteristics based on published data for closely related derivatives.[1]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the four protons on the pyridine ring. Based on the electronic properties of the oxadiazole ring, these aromatic protons would likely appear in the δ 7.5–8.8 ppm range.[1]

-

¹³C NMR: The carbon spectrum would show seven distinct signals. The carbons of the oxadiazole ring (C2 and C5) are highly deshielded and typically appear at δ 157–165 ppm.[1] The five pyridine carbons would resonate in the aromatic region (δ 121–151 ppm).[1]

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands include:

-

C=N stretching (oxadiazole ring): ~1640-1650 cm⁻¹[1]

-

C-O-C stretching (oxadiazole ring): ~1045-1050 cm⁻¹[1]

-

Aromatic C=C and C=N stretching (pyridine): ~1400-1600 cm⁻¹

3.3. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula. For this compound, the expected [M+H]⁺ ion would be observed at m/z 148.05.[5]

3.4. X-Ray Crystallography Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. For a related compound, 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate, crystallographic analysis revealed a nearly planar conformation with significant π–π stacking interactions stabilizing the crystal lattice.[8] This confirms the planarity of the pyridyl-oxadiazole system and its propensity for ordered packing in the solid state.

Experimental Protocols

To ensure the reliability of any physical property measurement, the sample must be pure. The following section outlines a validated, generalized workflow for the synthesis, purification, and characterization of this compound and its derivatives.

4.1. Synthesis and Characterization Workflow This workflow represents a self-validating system, where the identity and purity of the material are confirmed at each critical stage before proceeding to physical property determination.

Caption: Workflow for Synthesis and Physical Property Validation.

4.2. Generalized Synthesis Protocol The most common route to 2-substituted-1,3,4-oxadiazoles involves the cyclodehydration of an acylhydrazide.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine picolinohydrazide (1.0 eq) and triethyl orthoformate (1.5 eq) in absolute ethanol.

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation: Pour the concentrated mixture into cold water to precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration, wash with cold water, and air dry.

4.3. Purification Protocol: Recrystallization Recrystallization is a critical step to obtain a high-purity crystalline material suitable for accurate physical property measurements.

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities (and charcoal, if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration and dry them under vacuum. The purity should be assessed (>98%) by NMR and LCMS before proceeding.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its physical properties—a likely high-melting crystalline solid with moderate polarity and multiple hydrogen bond acceptors—are direct consequences of its rigid, heteroaromatic structure. This guide has synthesized computational data and experimental insights from related analogues to provide a robust profile of the compound. The outlined experimental workflows underscore the principle of self-validation, ensuring that any measured properties are both accurate and reproducible. This foundational knowledge is indispensable for the rational design and development of novel therapeutics and materials based on this versatile chemical scaffold.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 268847, this compound. Available: [Link]

- Al-Amiery, A. A., et al. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole). Iraqi Journal of Agricultural Sciences.

-

Wang, X., et al. (2010). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. Journal of Chemical Research. Available: [Link]

-

Wroblewska, A., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available: [Link]

-

Reddy, T. S., et al. (2022). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4023165, 2-(Pyridin-3-yl)-1,3,4-oxadiazole. Available: [Link]

-

Chen, S., et al. (2011). 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate. Acta Crystallographica Section E: Structure Reports Online. Available: [Link]

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available: [Link]

-

Sławiński, J., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available: [Link]

-

Aziz-ur-Rehman, et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available: [Link]

-

Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available: [Link]

-

Kadhim, R. J., et al. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 775636, 4-(1,3,4-Oxadiazol-2-yl)pyridine. Available: [Link]

-

Mseeh, H. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical Research International. Available: [Link]

Sources

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H5N3O | CID 268847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-(4-吡啶基)-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Pyridin-2-yl-1,3,4-oxadiazole: A Privileged Scaffold in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 2-pyridin-2-yl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in drug discovery and development. The document elucidates its structural features, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, including mechanistic insights into the key cyclodehydration step. Furthermore, the guide outlines the standard analytical techniques for structural confirmation, detailing expected spectroscopic signatures. The guide culminates in a discussion of the molecule's role as a privileged scaffold in medicinal chemistry, contextualized by the known biological activities of its constituent pyridine and 1,3,4-oxadiazole moieties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The title compound, 2-pyridin-2-yl-1,3,4-oxadiazole, represents a quintessential example of this approach. It covalently links two heterocyclic systems, each with a rich history of therapeutic relevance: the pyridine ring and the 1,3,4-oxadiazole core.

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its derivatives are widely exploited for a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects[1][2]. The pyridine ring, a six-membered heteroaromatic system, is a fundamental structural motif found in numerous pharmaceuticals and natural products, contributing to molecular interactions through hydrogen bonding and π-stacking[3]. The fusion of these two scaffolds results in a rigid, planar molecule with a unique electronic distribution and defined spatial orientation of hydrogen bond acceptors, making it a highly attractive starting point for library synthesis and lead optimization programs.

Nomenclature, Structure, and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structural and physicochemical properties of 2-pyridin-2-yl-1,3,4-oxadiazole are well-defined.

IUPAC Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-pyridin-2-yl-1,3,4-oxadiazole[4]

-

CAS Number: 13428-22-3[4]

-

Molecular Formula: C₇H₅N₃O[4]

-

Synonyms: 2-(1,3,4-Oxadiazol-2-yl)pyridine[4]

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a 1,3,4-oxadiazole ring, also at its 2-position.

Physicochemical Data

The following properties provide essential information for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Weight | 147.13 g/mol | PubChem[4] |

| Monoisotopic Mass | 147.043261791 Da | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[4] |

| XLogP3 | 0.1 | PubChem[4] |

Synthesis and Mechanistic Insights

The construction of the 1,3,4-oxadiazole ring is a well-documented transformation in organic chemistry. The most common and reliable method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[5] The synthesis of 2-pyridin-2-yl-1,3,4-oxadiazole is efficiently achieved via a two-step sequence starting from picolinic acid.

Detailed Experimental Protocol

This protocol describes the synthesis from picolinohydrazide, which is either commercially available or readily prepared from picolinic acid or its methyl ester with hydrazine hydrate.

Step 1: Synthesis of N'-formylpicolinohydrazide (Intermediate)

-

To a 100 mL round-bottom flask, add picolinohydrazide (1.37 g, 10 mmol).

-

Add formic acid (20 mL) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expert Insight: Formic acid serves as both the reagent and the solvent in this step. The reaction forms the diacylhydrazine intermediate which is crucial for the subsequent cyclization.

-

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 100 mL of ice-cold water.

-

Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N'-formylpicolinohydrazide.

Step 2: Cyclodehydration to 2-Pyridin-2-yl-1,3,4-oxadiazole

-

Place the dried N'-formylpicolinohydrazide from the previous step into a 50 mL round-bottom flask.

-

Add phosphorus oxychloride (POCl₃, 10 mL) dropwise at 0 °C (ice bath).

-

Expert Insight: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable oxadiazole ring.[5] The reaction is exothermic and should be controlled by cooling. Other dehydrating agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) can also be used.[5][6]

-

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 80-90 °C for 2-3 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a cold 10% sodium hydroxide solution to pH 8-9.

-

The crude product will precipitate. Collect it by vacuum filtration.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-pyridin-2-yl-1,3,4-oxadiazole.

Self-Validation and Characterization

The integrity of the protocol is validated by confirming the structure of the final product. The identity and purity should be assessed using melting point determination, TLC, and the spectroscopic methods outlined in the next section.

Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine ring will appear as multiplets in the δ 7.5-8.8 ppm range. A distinct singlet for the C-H proton on the oxadiazole ring is expected at δ ~8.5-9.5 ppm. |

| ¹³C NMR | Signals for the pyridine carbons will appear in the δ 120-150 ppm region. The two carbons of the 1,3,4-oxadiazole ring are highly characteristic, expected to resonate in the δ 155-165 ppm range.[7][8] |

| FT-IR (cm⁻¹) | Absence of N-H and C=O stretches from the hydrazide precursor. Presence of C=N stretching (~1640 cm⁻¹), aromatic C=C stretching (~1580 cm⁻¹), and characteristic C-O-C stretching of the oxadiazole ring (~1050 cm⁻¹).[7] |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (e.g., 148.05 for [M+H]⁺). |

Applications in Drug Development

The 2-pyridin-2-yl-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to the synergistic combination of its two heterocyclic components.[1]

-

Antimicrobial Agents: Both pyridine and 1,3,4-oxadiazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[5][7] This scaffold can be functionalized to target essential microbial pathways.

-

Anticancer Activity: Numerous 1,3,4-oxadiazole-containing compounds have been investigated as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][7] The pyridine moiety can enhance binding to target proteins like kinases.

-

Anti-inflammatory and Analgesic Properties: The rigid structure is suitable for designing inhibitors of enzymes such as cyclooxygenase (COX) or other mediators of inflammation.[5]

-

Antiviral and Antitubercular Potential: The 1,3,4-oxadiazole nucleus is present in compounds with reported anti-HIV and antitubercular activities.[1][9] The pyridine ring is an isostere of moieties found in antitubercular drugs like isoniazid, suggesting potential for developing novel agents.[9]

The molecule serves as an excellent starting point for generating compound libraries by substituting the available C-H position on the oxadiazole ring or by modifying the pyridine ring, allowing for fine-tuning of its pharmacological and pharmacokinetic profiles.

Conclusion

2-Pyridin-2-yl-1,3,4-oxadiazole is a synthetically accessible and highly versatile heterocyclic compound. Its structure, confirmed by standard analytical methods, combines the favorable biological and physicochemical properties of both the pyridine and 1,3,4-oxadiazole rings. This unique combination establishes it as a privileged scaffold with significant potential for the development of novel therapeutic agents across multiple disease areas, including infectious diseases, oncology, and inflammatory conditions. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable molecule in drug discovery programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. (2023). Taylor & Francis Online. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1,3,4-Oxadiazol-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-3-yl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Bala, S., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Retrieved from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Gaba, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]

-

Krátký, M., et al. (2023). Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents. Taylor & Francis Online. Retrieved from [Link]

-

Reddy, G. R., et al. (2023). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

-

Patel, D. R., & Patel, K. D. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. NIScPR. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H5N3O | CID 268847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3,4-Oxadiazol-2-yl)pyridine

This guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3,4-Oxadiazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a crucial pharmacophore in modern drug discovery, renowned for its diverse biological activities.[1][2] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[2][3][4] The pyridine moiety, another key heterocyclic structure, is also a ubiquitous feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[3][5] The combination of these two heterocycles in this compound results in a molecule with considerable potential for further derivatization and biological evaluation.

Synthetic Pathways: From Carboxylic Acid to Heterocyclic Core

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with a readily available starting material, pyridine-2-carboxylic acid (picolinic acid) or its ester derivative. The general strategy involves the formation of a key intermediate, pyridine-2-carbohydrazide, followed by cyclization to construct the 1,3,4-oxadiazole ring.

Part 1: Synthesis of the Key Intermediate: Pyridine-2-carbohydrazide

The initial and critical step is the synthesis of pyridine-2-carbohydrazide. This is most commonly achieved by the hydrazinolysis of an ester of picolinic acid, such as ethyl picolinate.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

The Multifaceted Biological Activities of 2-(1,3,4-Oxadiazol-2-yl)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-(1,3,4-oxadiazol-2-yl)pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives across various disease areas, including oncology, infectious diseases, inflammation, and neurology. By synthesizing current research, this document offers a comprehensive resource for researchers, scientists, and drug development professionals, highlighting the causality behind experimental designs and providing validated protocols to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The fusion of a pyridine ring and a 1,3,4-oxadiazole moiety creates the this compound core, a structure that has garnered significant attention in the field of medicinal chemistry. The inherent properties of these two heterocycles—the pyridine ring's ability to engage in hydrogen bonding and π-π stacking interactions, and the 1,3,4-oxadiazole's role as a bioisostere for amide and ester groups, enhancing metabolic stability and receptor binding—contribute to the diverse pharmacological profile of the resulting derivatives[1][2]. This guide delves into the key biological activities exhibited by this class of compounds, providing a foundation for their further exploration and development.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives typically involves a multi-step process, with the key step being the cyclization to form the 1,3,4-oxadiazole ring. A common and efficient method involves the condensation of a pyridine-containing hydrazide with various aromatic acids or their derivatives in the presence of a dehydrating agent like phosphoryl chloride[3]. Alternative methods, such as the oxidative cyclization of N-acylhydrazones using reagents like ceric ammonium nitrate, have also been successfully employed[4]. The versatility of these synthetic routes allows for the introduction of a wide range of substituents on both the pyridine and the pendant aryl rings, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol outlines a generalized procedure for the synthesis of 2-(aryl/heteroaryl)-5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives.

Step 1: Synthesis of Pyridine-2-carbohydrazide

-

To a solution of methyl picolinate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to obtain pure pyridine-2-carbohydrazide.

Step 2: Synthesis of 2-(Aryl/heteroaryl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

-

A mixture of pyridine-2-carbohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) is prepared.

-

Add phosphoryl chloride (3-5 equivalents) dropwise to the mixture at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2,5-disubstituted-1,3,4-oxadiazole derivative.

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines[5][6][7]. The mechanism of their antitumor activity is often multifaceted, involving the inhibition of key signaling pathways and cellular processes crucial for cancer cell proliferation and survival.

Mechanism of Action: EGFR Inhibition and Beyond

A prominent mechanism of action for some 1,3,4-oxadiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a vital role in cancer cell proliferation[6][8]. Molecular docking studies have shown that these compounds can effectively bind to the active site of EGFR, leading to the suppression of downstream signaling pathways[8]. Beyond EGFR, other proposed mechanisms include the induction of apoptosis through p53-mediated pathways and the inhibition of other critical enzymes like histone deacetylases (HDACs)[7][9].

In Vitro Evaluation of Anticancer Activity

The anticancer potential of novel this compound derivatives is typically assessed using a panel of human cancer cell lines. The MTS assay is a standard method to determine the cytotoxic effects of these compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTS Reagent Addition: After the incubation period, add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Selected Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 0.34 | [9] |

| Compound B | HT-29 (Colon) | 5.0 | [7] |

| Compound C | A549 (Lung) | 7.5 | [5] |

| Compound D | HeLa (Cervical) | 19.9 | [8] |

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi[10][11][12][13].

Antibacterial and Antifungal Spectrum

These derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][10]. Their antifungal activity has been demonstrated against clinically relevant fungi such as Candida albicans and Aspergillus niger[3][11]. The presence of the pyridine moiety is often associated with enhanced antimicrobial properties due to charge delocalization[10].

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using broth microdilution or agar well diffusion methods.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism and broth) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Selected Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | S. aureus (MRSA) | 4-16 | [1] |

| OZE-II | S. aureus | 4-16 | [1] |

| 4a | S. aureus (MRSA) | Significant Activity | [10] |

| 3g | E. coli | Good Activity | [3] |

| 3h | C. albicans | Good Activity | [3] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders[3][14][15].

Mechanism of Action: COX Inhibition and Beyond

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Molecular docking studies have indicated a high affinity of these derivatives for the COX-2 enzyme[16]. Other potential mechanisms may involve the modulation of pro-inflammatory cytokine production.

In Vivo Assessment of Anti-inflammatory Effects

The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Potential in Neurological Disorders

Several 1,3,4-oxadiazole derivatives, including those with a pyridine moiety, have been investigated for their anticonvulsant properties, showing promise for the treatment of epilepsy[17][18][19].

Mechanism of Action: Targeting GABAergic Neurotransmission

The anticonvulsant activity of these compounds is often linked to their interaction with the GABAergic system. Molecular docking studies suggest that they can bind to the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system[19]. By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitability and suppress seizures.

In Vivo Evaluation of Anticonvulsant Potential

The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models are standard in vivo assays for screening potential anticonvulsant drugs.

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

-

Animal Grouping and Compound Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds and a standard anticonvulsant drug (e.g., phenytoin).

-

Induction of Seizures: At the time of peak effect of the drug, deliver a maximal electroshock via corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered an indication of anticonvulsant activity.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscore the significant potential of this chemical class. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

Visualizations

General Synthetic Scheme

Caption: General synthetic route for this compound derivatives.

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for assessing the in vitro anticancer activity.

References

-

Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. 3

-

Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed Central. 14

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus - Auctores | Journals. 10

-

Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. 5

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies - Oriental Journal of Chemistry. 11

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. 12

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. 20

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - NIH. 6

-

Anticonvulsant and antibacterial activity of some new 1,3,4-oxadiazole derivatives. 21

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - NIH. 1

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. 7

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central. 13

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - MDPI. 9

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. 8

-

A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE - PharmaTutor. 2

-

Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature.. 22

-

Synthesis of 2,6‐di(1,3,4‐oxadiazol‐2‐yl)pyridine derivatives. - ResearchGate. 23

-

Study of newly synthesized pyridine-pyrimidine-oxadiazole comprising molecules as antimicrobial agent - Europub. 24

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. 15

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - Brieflands. 25

-

Synthesis, Characterization and Anticonvulsant Potential of 2,5-Disubstituted 1,3,4-Oxadiazole Analogues | Asian Journal of Chemistry. 17

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. 18

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives - ThaiScience. 26

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - ResearchGate.

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. 4

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Semantic Scholar. 19

-

Novel 1,3,4-Oxadiazole Derivatives of Pyridines: Synthesis, Characterization, and Antimicrobial Screening | Semantic Scholar. 27

-

Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Who we serve. 28

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. 29

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. 16

Sources

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives (2020) | Suresh Babu Kokkiligadda | 3 Citations [scispace.com]

- 6. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 11. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. asianpubs.org [asianpubs.org]

- 18. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 23. researchgate.net [researchgate.net]

- 24. Study of newly synthesized pyridine-pyrimidine-oxadiazole comprising molecules as antimicrobial agent - Europub [europub.co.uk]

- 25. brieflands.com [brieflands.com]

- 26. thaiscience.info [thaiscience.info]

- 27. Novel 1,3,4-Oxadiazole Derivatives of Pyridines: Synthesis, Characterization, and Antimicrobial Screening | Semantic Scholar [semanticscholar.org]

- 28. thieme-connect.com [thieme-connect.com]

- 29. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 2-(1,3,4-Oxadiazol-2-yl)pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures that offer both therapeutic efficacy and favorable pharmacokinetic profiles is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the 1,3,4-oxadiazole ring stands out as a "privileged" structure.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities have cemented its importance in medicinal chemistry.[4] When fused with a pyridine ring at the 2-position, the resulting 2-(1,3,4-oxadiazol-2-yl)pyridine core emerges as a particularly compelling scaffold, offering a unique combination of hydrogen bonding capabilities, metal chelation sites, and a rigid framework for the spatial orientation of pharmacophoric groups. This guide provides an in-depth technical exploration of the this compound core, from its synthesis and physicochemical properties to its multifaceted applications in the development of next-generation therapeutics.

Core Attributes of this compound: A Physicochemical Overview

The this compound scaffold, with the molecular formula C7H5N3O, possesses a unique set of physicochemical properties that underpin its utility in drug design.[5] The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This arrangement results in a planar, electron-deficient ring system that is resistant to metabolic degradation. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, introduces a basic center and a dipole moment, enhancing the molecule's potential for specific interactions with biological targets.[6]

| Property | Value | Reference |

| Molecular Weight | 147.13 g/mol | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| XLogP3 | 0.3 | [7] |

| Rotatable Bond Count | 1 | [7] |

The presence of three hydrogen bond acceptors (the two nitrogen atoms of the oxadiazole and the nitrogen of the pyridine ring) allows for a variety of interactions with biological macromolecules.[5] The molecule's modest lipophilicity, as indicated by its XLogP3 value, suggests a favorable balance for cell permeability and aqueous solubility.[7]

Synthetic Strategies: Constructing the Core

The synthesis of this compound and its derivatives is typically achieved through well-established cyclization reactions. The most common and versatile approach involves the cyclodehydration of N,N'-diacylhydrazines.[3][8] This methodology offers a straightforward route to the desired scaffold from readily available starting materials.

General Synthetic Workflow

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of 5-substituted-2-(pyridin-2-yl)-1,3,4-oxadiazoles

This protocol provides a representative method for the synthesis of this compound derivatives, adapted from established literature procedures.[8]

Step 1: Synthesis of the N,N'-Diacylhydrazine Intermediate

-

To a solution of picolinohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine) at 0°C, add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate.

Step 2: Cyclodehydration to the 1,3,4-Oxadiazole Ring

-

Dissolve the crude diacylhydrazine intermediate in a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for 2-6 hours, again monitoring by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine.

The Role of this compound in Medicinal Chemistry: A Spectrum of Therapeutic Potential

The this compound scaffold has been incorporated into a wide array of molecules exhibiting significant biological activities. Its versatility makes it a valuable building block in the design of novel therapeutic agents across various disease areas.[2][9]

Antimicrobial Agents

A significant body of research has focused on the development of this compound derivatives as potent antimicrobial agents.[6] The scaffold is often found in compounds targeting both bacterial and fungal pathogens.

-

Antibacterial Activity: Derivatives incorporating this scaffold have demonstrated promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes. For instance, some pyridine-based 1,3,4-oxadiazole derivatives have shown potent activity against Mycobacterium tuberculosis.[4]

-

Antifungal Activity: Several studies have reported the antifungal potential of these compounds, with activity observed against clinically relevant fungal species such as Candida albicans.[6]

A study on novel 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives demonstrated good efficacy against S. aureus, E. coli, and C. albicans.[6] The following table summarizes the antimicrobial activity of some representative compounds from this study.

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| 3b | 11 | - | - |

| 3c | 14 | - | - |

| 3d | 17 | 10 | - |

| Ampicillin (Standard) | 24 | 22 | - |

| Ketoconazole (Standard) | - | - | 23 |

Data extracted from a study on 5-(pyridine-2-yl)-1,3,4-oxadiazolo alkanamides.[6]

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in the design of anticancer agents.[10][11] When combined with a pyridine ring, the resulting scaffold can interact with various targets implicated in cancer progression. The proposed mechanisms of action for such compounds are diverse and include:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation, such as kinases and histone deacetylases.[10]

-

Tubulin Polymerization Inhibition: Disrupting the microtubule dynamics essential for cell division.[10]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory and analgesic effects.[1] The incorporation of the 2-(pyridin-2-yl) moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to improved efficacy and reduced side effects.

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of this compound derivatives can be fine-tuned by modifying the substituents on either the pyridine or the oxadiazole ring.

Caption: Key modification points for SAR studies on the this compound core.

-

Substituents on the Pyridine Ring (R1): The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can influence the overall electronic properties of the molecule, affecting its binding affinity to target proteins.

-

Substituents at the 5-position of the Oxadiazole Ring (R2): This position is a common site for introducing diversity. The nature of the substituent at R2 can significantly impact the compound's biological activity, selectivity, and pharmacokinetic profile. For instance, bulky or lipophilic groups may enhance binding to hydrophobic pockets in target enzymes.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its diverse pharmacological activities, ensures its continued relevance in medicinal chemistry. Future research is likely to focus on:

-

Elucidation of Novel Mechanisms of Action: Investigating the precise molecular targets of active compounds to enable rational drug design.

-

Development of More Potent and Selective Analogs: Utilizing computational modeling and high-throughput screening to optimize lead compounds.

-

Exploration of New Therapeutic Areas: Expanding the application of this scaffold to other diseases, such as neurodegenerative disorders and viral infections.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (URL: )

-

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed. (URL: [Link])

- A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (URL: )

- A Comprehensive Review on 1,3,4-oxadiazole Deriv

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (URL: [Link])

-

This compound - PubChem. (URL: [Link])

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies - Oriental Journal of Chemistry. (URL: [Link])

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: )

-

2-(Pyridin-3-yl)-1,3,4-oxadiazole - PubChem. (URL: [Link])

-

Synthesis of 2,6‐di(1,3,4‐oxadiazol‐2‐yl)pyridine derivatives. - ResearchGate. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (URL: [Link])

-

Biological activities of some 1,3,4-oxadiazole, coumarin and pyridine incorporated compounds. - ResearchGate. (URL: [Link])

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (URL: [Link])

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H5N3O | CID 268847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 7. 2-(Pyridin-3-yl)-1,3,4-oxadiazole | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. xisdxjxsu.asia [xisdxjxsu.asia]

A Guide to the Spectroscopic Characterization of 2-(1,3,4-Oxadiazol-2-yl)pyridine

Preamble: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules integrating the 1,3,4-oxadiazole and pyridine moieties are of significant interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 2-(1,3,4-Oxadiazol-2-yl)pyridine (C₇H₅N₃O, Mol. Wt.: 147.13 g/mol ) is a representative scaffold in this class.[2]